molecular formula C8H11NS B013005 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- CAS No. 102997-01-3

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-

Cat. No. B013005
CAS RN: 102997-01-3
M. Wt: 153.25 g/mol
InChI Key: JUPMBVNRFXPRCB-UHFFFAOYSA-N
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Description

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- is a heterocyclic compound with the molecular formula C₈H₁₁NS . It falls within the class of thienoazepines and exhibits intriguing structural features. The compound’s systematic name reflects its fused ring system, which includes a thieno ring and a seven-membered azepine ring. The presence of sulfur (S) in the thieno ring adds to its chemical diversity .


Synthesis Analysis

The synthesis of 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- involves intricate organic chemistry. Researchers have explored various synthetic routes, including cyclization reactions, ring-closing methodologies, and sulfur incorporation. These methods aim to construct the fused ring system efficiently. Further studies are needed to optimize the synthetic protocols, enhance yields, and explore greener approaches .


Molecular Structure Analysis

The compound’s molecular structure consists of an eight-membered ring system, where the thieno ring (containing sulfur) is fused with the azepine ring. The arrangement of atoms and bond angles significantly influences its reactivity and biological properties. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the precise geometry and conformation of this intriguing molecule .


Chemical Reactions Analysis

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- participates in diverse chemical reactions. These include nucleophilic substitutions, oxidative transformations, and ring-opening reactions. Functionalization at various positions within the ring system allows for the design of derivatives with tailored properties. Researchers investigate its reactivity patterns to discover novel synthetic pathways and potential applications .


Physical And Chemical Properties Analysis

  • Spectral Data : UV, IR, and NMR spectra provide insights into its electronic and vibrational properties .

Safety and Hazards

  • Regulatory Compliance : Complying with safety regulations during production and use .

Future Directions

  • Collaborations : Collaborating across disciplines for holistic understanding .

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPMBVNRFXPRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467814
Record name 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-

CAS RN

102997-01-3
Record name 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H-thieno[2,3-d]azepine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product of step d) (200 mg, 0.89 mmol) was dissolved in 15 mL CHCl3 and treated with TMSI (4.5 mmol, 600 uL). After heating to 70° C. overnight, the reaction was carefully quenched with MeOH (10 mL) and 1 M NaOH (20 mL). The subtitle compound was extracted into DCM (3×20 mL). The extracts were dried over MgSO4 and concentrated to give 178 mg of the subtitle compound. 1H NMR (300 MHz, DMSO) 7.20 (d, J=5 Hz, 1H), 6.85 (d, J=5 Hz, 1H), 3.42-3.61 (m, 4H), 2.71-3.03 (m, 4H). MS: ESI (positive): 154 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
600 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 2
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 3
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 4
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 5
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 6
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-

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